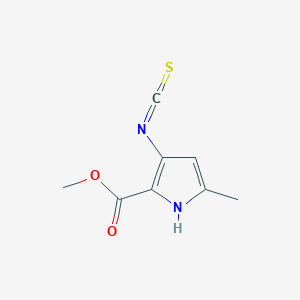

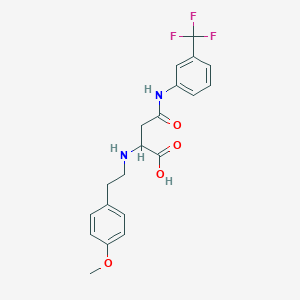

![molecular formula C18H15FN6O2 B2734173 3-(4-Ethoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine CAS No. 892770-34-2](/img/structure/B2734173.png)

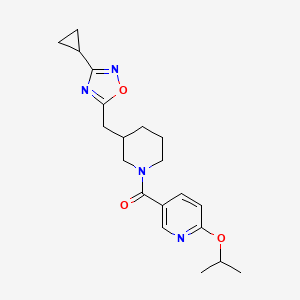

3-(4-Ethoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(4-Ethoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine” is a complex organic molecule that contains several functional groups, including an ethoxyphenyl group, a fluorophenyl group, an oxadiazolyl group, and a triazolylamine group . These functional groups suggest that the compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups . These groups can participate in a variety of intermolecular interactions, which could influence the compound’s physical and chemical properties.

Applications De Recherche Scientifique

Antimicrobial Activities

Research on 1,2,4-triazole derivatives, which are structurally similar to the compound , has demonstrated significant antimicrobial properties. These compounds, synthesized from various chemical reactions, were tested against a range of microorganisms and displayed varying degrees of activity. For example, studies have found that some newly synthesized triazole and oxadiazole derivatives possess good to moderate antimicrobial activity against tested strains (Bektaş et al., 2007; Başoğlu et al., 2013).

Anticancer Evaluation

A series of compounds, including those with 1,2,4-oxadiazol and triazole moieties, were synthesized and evaluated for their anticancer activity against various human cancer cell lines. These studies indicate that such compounds demonstrate good to moderate activity, suggesting their potential in developing new cancer therapies (Yakantham et al., 2019).

Photoinduced Molecular Rearrangements

Research on the photochemistry of 1,2,4-oxadiazoles has revealed the possibility of photoinduced molecular rearrangements, leading to the formation of triazoles and other heterocyclic compounds. This study highlights the potential of using light to induce significant structural transformations in chemical compounds, which could be useful in synthetic organic chemistry and materials science (Buscemi et al., 1996).

Luminescent Materials

The synthesis of copoly(aryl ether)s incorporating oxadiazole and triazole segments has been explored for their potential in creating luminescent materials. These studies have focused on understanding how structural manipulation can influence the optical and electrochemical properties of materials, potentially leading to applications in organic electronics and photonics (Chen & Chen, 2004).

Fluorescent Chemosensors

Polytriazole-based materials, combining 1,2,4-oxadiazole and triazole units, have been developed as fluorescent chemosensors for detecting metal ions such as Ag+. This research demonstrates the utility of integrating different heterocyclic moieties to create sensitive and selective sensors for environmental monitoring and analytical chemistry (Cao et al., 2015).

Orientations Futures

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities . This could involve in vitro and in vivo studies to determine its mechanism of action and potential therapeutic uses.

Propriétés

IUPAC Name |

3-(4-ethoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN6O2/c1-2-26-12-9-7-11(8-10-12)25-16(20)15(22-24-25)18-21-17(23-27-18)13-5-3-4-6-14(13)19/h3-10H,2,20H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIJPNMAZRGPDPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2734097.png)

![N-(2-chlorophenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2734101.png)

![(E)-2-amino-1-((pyridin-3-ylmethylene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2734109.png)